molecular formula C11H7N3S2 B1183206 2,6-Bis(4-thiazolyl)pyridine

2,6-Bis(4-thiazolyl)pyridine

Cat. No.: B1183206
M. Wt: 245.318
InChI Key: VMRASHCHXPSNLA-UHFFFAOYSA-N
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Description

Contextualization of 2,6-Bis(4-thiazolyl)pyridine within Heterocyclic Chemistry

2,6-Bis(4-thiazolyl)pyridine is a heterocyclic compound that incorporates a central pyridine (B92270) ring flanked by two thiazole (B1198619) rings. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. Both pyridine and thiazole moieties are prevalent structural motifs found in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.netacs.orgtandfonline.comnih.gov The fusion of these two distinct heterocyclic systems into a single molecular entity results in unique electronic and coordination properties. tandfonline.com

This compound is structurally analogous to the well-studied 2,2':6',2"-terpyridine family of ligands. researchgate.netresearchgate.net In 2,6-Bis(4-thiazolyl)pyridine, the two peripheral pyridine rings of terpyridine are replaced by thiazole rings. This structural modification is not trivial; it significantly alters the molecule's electronic character. The aromatic thiazole ring has different electronic properties compared to pyridine, exhibiting characteristics of a weaker σ-donor and π-acceptor. researchgate.net This fundamental difference influences the properties of the metal complexes it forms, making it a subject of considerable academic interest for fine-tuning molecular and material functions. researchgate.netrsc.org

Overview of Tridentate Ligand Systems in Contemporary Chemical Research

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. Tridentate ligands are molecules that have three donor atoms available to bind to a single metal center, often forming two adjacent five- or six-membered chelate rings. This NNN-tridentate binding motif, exemplified by ligands like terpyridine and its analogues, is a subject of extensive research due to the high stability it imparts to the resulting metal complexes. researchgate.netresearchgate.netrsc.org

Contemporary chemical research heavily utilizes tridentate ligand systems for a multitude of purposes. They are integral to the development of:

Supramolecular Chemistry: Acting as versatile building blocks for the self-assembly of complex, multi-component architectures such as coordination polymers and metallo-supramolecular networks. researchgate.netrsc.org

Materials Science: Enabling the creation of functional materials with tailored photophysical and electrochemical properties, including luminescent materials for organic light-emitting diodes (OLEDs). researchgate.net

Catalysis: Forming stable and kinetically inert complexes that can serve as catalysts for a variety of chemical transformations. researchgate.net

Biomedical Applications: Designing metal-based therapeutic agents, where the tridentate ligand controls the reactivity and biological interactions of the metal center. researchgate.netnih.govdntb.gov.ua

The versatility of the tridentate scaffold is further demonstrated by the wide range of related structures, such as 2,6-bis(pyrazolyl)pyridines and 2,6-bis(1,2,3-triazol-4-yl)pyridines (btp), which have also been extensively investigated. researchgate.netrsc.orgnih.gov

Scope and Research Focus on 2,6-Bis(4-thiazolyl)pyridine

Research on 2,6-Bis(4-thiazolyl)pyridine and its derivatives is multifaceted, spanning several key areas of chemistry. The primary research focus can be categorized as follows:

Synthesis: A significant effort is dedicated to developing efficient and high-yield synthetic methodologies. One common approach is a one-pot condensation reaction of 2-acetylthiazole (B1664039) with a suitable aldehyde, followed by a ring-closing reaction with ammonia (B1221849). researchgate.net Other methods involve the reaction of pyridine-2,6-dicarbothioamide with reagents like bromoacetone. researchgate.net

Coordination Chemistry: A major area of investigation is the complexation of these ligands with a variety of transition metals, including palladium(II), platinum(II), copper(I), iron(II), and rhenium(I). researchgate.netnih.gov Studies focus on the structural characterization of these complexes and how the ligand framework influences the geometry and properties of the metal center. nih.gov For instance, crystallographic studies of a copper(I) complex revealed a coordination polymer where the ligand acts in a bis(bidentate) fashion.

Photophysical and Electrochemical Properties: The unique electronic structure of 2,6-bis(thiazolyl)pyridine derivatives makes them attractive candidates for luminescent materials. Research involves detailed investigation of their absorption and emission properties, as well as their redox behavior, to assess their suitability for applications in electronic devices. researchgate.net

Biological Activity: The metal complexes of 2,6-bis(thiazolyl)pyridine derivatives are being explored for their potential as therapeutic agents. Specifically, the cytotoxicity of palladium(II) and platinum(II) complexes has been evaluated against various cancer cell lines, with some showing potency comparable to the established drug cisplatin. nih.gov

The ability to tune the properties of these compounds by modifying the substituent at the 4-position of the central pyridine ring is a key driver of this research.

Interactive Data Tables

Below are tables summarizing key research findings related to 2,6-Bis(4-thiazolyl)pyridine and its derivatives.

Table 1: Synthesized 4-Aryl Substituted 2,6-di(thiazol-2-yl)pyridine Derivatives researchgate.net

Compound ReferenceAryl Substituent at 4-PositionKey Finding
11-NaphthylThe choice of the aryl substituent was found to significantly impact the thermal properties and electroluminescence ability of the compounds. X-ray analysis showed the aryl substituent is inclined relative to the planar dtpy framework. researchgate.net
22-Naphthyl
39-Anthryl
42-Anthryl
59-Phenanthryl
61-Pyrenyl

Table 2: Properties of Selected Metal Complexes of 2,6-Bis(thiazolyl)pyridine Derivatives

ComplexLigandMetal IonKey Research FindingReference
[Pd(L)Cl]Cl (where L = 4-(9-phenanthryl)-2,6-di(thiazol-2-yl)pyridine)4-(9-Phenanthryl)-2,6-di(thiazol-2-yl)pyridinePd(II)Exhibited cytotoxicity against the A2780 cell line comparable to cisplatin, inducing cell death through autophagic and apoptotic pathways. nih.gov nih.gov
[Pd(L)Cl]Cl (where L = 4-(1-pyrenyl)-2,6-di(thiazol-2-yl)pyridine)4-(1-Pyrenyl)-2,6-di(thiazol-2-yl)pyridinePd(II)Showed potency against the A2780 cell line, produced reactive oxygen species, and triggered apoptosis. nih.gov nih.gov
{[Cu(C21H13N5S2)]PF6·CH3CN}n2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridineCu(I)Forms a coordination polymer with a four-coordinate, tetrahedral copper(I) center where the ligand acts as a bis(bidentate) bridge.
[ReCl(CO)3(4-Rn-dtpy-κ2N)]4-Substituted-2,6-di(thiazol-2-yl)pyridineRe(I)Photoluminescence spectra were investigated in solution and solid state at different temperatures to understand the impact of ligand modification. researchgate.net researchgate.net

Properties

Molecular Formula

C11H7N3S2

Molecular Weight

245.318

IUPAC Name

4-[6-(1,3-thiazol-4-yl)pyridin-2-yl]-1,3-thiazole

InChI

InChI=1S/C11H7N3S2/c1-2-8(10-4-15-6-12-10)14-9(3-1)11-5-16-7-13-11/h1-7H

InChI Key

VMRASHCHXPSNLA-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C2=CSC=N2)C3=CSC=N3

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis 4 Thiazolyl Pyridine and Its Derivatives

Established Synthetic Pathways to the Core Scaffold

The formation of the 2,6-bis(4-thiazolyl)pyridine core relies on key chemical reactions that assemble the pyridine (B92270) and thiazole (B1198619) rings.

Condensation Reactions in 2,6-Bis(4-thiazolyl)pyridine Synthesis

A prevalent and high-yield method for constructing the 2,6-di(thiazol-2-yl)pyridine framework involves a one-pot condensation reaction. researchgate.net This approach typically starts with the condensation of 2-acetylthiazole (B1664039) with an appropriate aldehyde, which is followed by the ring closure of the resulting diketone intermediate with ammonia (B1221849) to form the central pyridine ring. researchgate.net The Hantzsch thiazole synthesis is a foundational and widely recognized method for creating the thiazole ring itself. nih.govbohrium.com This reaction involves the cyclization of α-halocarbonyl compounds with compounds containing an N-C-S fragment, such as thioamides. nih.govchim.it

For the synthesis of bis-thiazole compounds, the Hantzsch condensation reaction is often employed. nih.gov This can occur in a single step, where both thiazole rings are formed simultaneously from starting materials like bis-thiosemicarbazones or dihalo diketones, or in a two-step process where the thiazole rings are constructed sequentially. nih.gov For instance, bis-thiazoles have been synthesized by refluxing bis-2-bromo-acetophenones with thiourea (B124793). bohrium.com

Utilization of Pyridine Dicarboxylic Acid Precursors

Pyridine-2,6-dicarboxylic acid and its derivatives serve as versatile starting materials for the synthesis of various 2,6-bis(substituted)pyridine compounds. researchgate.netwikipedia.org For example, pyridine-2,6-dicarboxylic acid can be used to synthesize bis(arylsulfonylmethylazolyl)pyridines. urfu.ru In a specific application, the diacid dichloride of pyridine-2,6-dicarboxylic acid is treated with hydrogen sulfide (B99878) in pyridine to produce pyridine-2,6-dicarbothioic acid. wikipedia.org Furthermore, pyridine-2,6-dicarboxylic acid dihydrazide is a key precursor for synthesizing a range of heterocyclic derivatives, including those with thiadiazole and oxadiazole rings. researchgate.net

Functionalization and Derivatization Strategies

Once the core 2,6-bis(4-thiazolyl)pyridine scaffold is assembled, further modifications can be made to the pyridine and thiazole rings to tune the molecule's properties.

Introduction of Substituents on the Pyridine Ring

The functionalization of the pyridine ring, particularly at the 4-position, is a common strategy to modify the properties of 2,6-di(thiazol-2-yl)pyridine (dtpy) derivatives. researchgate.net The introduction of various aryl substituents at this position has been shown to significantly impact the thermal and electroluminescent properties of the resulting compounds. researchgate.net The synthesis of these 4-substituted derivatives can be achieved through a one-pot methodology involving the condensation of 2-acetylthiazole with a corresponding aldehyde, followed by ring closure with ammonia. researchgate.net The challenges in pyridine functionalization lie in its electron-deficient nature, which makes it less reactive towards electrophilic aromatic substitution. beilstein-journals.org However, methods for direct C-H alkylation of pyridines have been developed using catalytic systems. beilstein-journals.org

Table 1: Examples of Functionalization on the Pyridine Ring
Substituent at 4-positionSynthetic MethodImpact on PropertiesReference
1-naphthyl, 2-naphthyl, 9-anthryl, 2-anthryl, 9-phenanthryl, 1-pyrenylOne-pot condensation of 2-acetylthiazole with corresponding aryl aldehyde and ammoniaSignificant impact on thermal properties and electroluminescence ability researchgate.net
4-(6-hydroxyphenyl)Not specifiedAllows for the synthesis of mononuclear coordination compounds with metals like Zn, Pd, and Pt researchgate.net
4-(3,4,5-trimethoxyphenyl)Not specifiedThe resulting ligand and its Cu(II) and Ni(II) complexes exhibit antioxidant activity researchgate.net

Modification of Thiazole Moieties

The thiazole rings within the 2,6-bis(4-thiazolyl)pyridine structure can also be modified. One approach involves the synthesis of 4-hydroxythiazole derivatives by reacting an appropriate thioamide with α-halogenoesters. chim.it This method has been successfully used to prepare bis- and tris(4-hydroxythiazoles) with a central pyridine core. chim.it Additionally, the thiazole ring can be modified through the introduction of various substituents at different positions to create a diverse range of derivatives with potential applications in medicinal chemistry. sapub.orgnih.gov For instance, 2-aminothiazoles can be reacted with chloroacetyl chloride to introduce a chloroacetamide group, which can be further reacted to create more complex side chains. sapub.org

Green Chemistry Approaches in Synthetic Design

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of pyridine-containing compounds, green chemistry approaches have been explored. urfu.ruscirp.org One such approach involves the use of ultrasound irradiation to promote reactions, such as the synthesis of 2,6-bis(2-arylsulfonylmethyl-1,3,4-oxadiazol-5-yl)pyridines from pyridine-2,6-dicarboxylic acid. urfu.ru This method can offer advantages such as shorter reaction times and milder reaction conditions. Another green approach is the catalyst-free synthesis of pyridine-2,6-bis(N-arylthiazoline-2-thiones) in water, which avoids the use of hazardous organic solvents. scirp.org The monobromination of pyridine-2,6-bis(1,3-dicarbonyl) derivatives has also been achieved using N-bromosuccinimide in a solvent-free and catalyst-free manner, providing a more eco-friendly alternative to traditional brominating agents. scirp.org

Table 2: Green Chemistry Approaches in Synthesis
ReactionGreen ApproachAdvantagesReference
Synthesis of 2,6-bis(2-arylsulfonylmethyl-1,3,4-oxadiazol-5-yl)pyridinesUltrasound irradiationShorter reaction times, room temperature reaction urfu.ru
Synthesis of pyridine-2,6-bis(N-arylthiazoline-2-thiones)Catalyst-free reaction in waterAvoids organic solvents, facile work-up scirp.org
Monobromination of pyridine-2,6-bis(1,3-dicarbonyl) derivativesSolvent and catalyst-free reaction with NBSEco-friendly isolation and purification scirp.org
Synthesis of 2,4,6-trisubstituted symmetrical pyridinesFeCl3 catalyzed reaction of ketoxime acetates and benzaldehyde (B42025) without additivesGreen conversion nih.gov

Coordination Chemistry of 2,6 Bis 4 Thiazolyl Pyridine

Ligand Design Principles and Coordination Modes

The design of 2,6-Bis(4-thiazolyl)pyridine, often abbreviated as dtpy, centers on its function as a robust chelating agent in coordination chemistry. Its molecular architecture, featuring a central pyridine (B92270) ring flanked by two thiazole (B1198619) rings at the 2 and 6 positions, is pivotal to its coordinating properties. The nitrogen atoms within the pyridine and thiazole rings act as potent donor sites for metal ions. The aromatic nature of the thiazole ring is similar to that of pyridine, though their electronic properties differ, with thiazole being a weaker σ-donor and π-acceptor. researchgate.net This inherent electronic structure and the spatial arrangement of the donor atoms define the ligand's interaction with various metal centers.

Tridentate Coordination Characteristics

2,6-Bis(4-thiazolyl)pyridine and its derivatives are classic examples of tridentate ligands, meaning they bind to a central metal atom through three donor atoms simultaneously. nih.govsci-hub.se This NNN-donor ligand coordinates in a pincer-like fashion, with the central pyridine nitrogen and the two thiazole nitrogen atoms forming a stable five-membered chelate ring on either side of the metal ion. This coordination mode results in a nearly planar arrangement of the ligand around the metal center, a feature that has been consistently confirmed by single-crystal X-ray diffraction studies of its metal complexes. sci-hub.seresearchgate.net The rigid framework of the ligand enforces a meridional coordination geometry in many of its octahedral complexes. The planarity of the dtpy framework is a key characteristic, although substituents on the rings can cause some degree of torsion to minimize steric hindrance. researchgate.net

Formation and General Characterization of Metal Complexes

Complexes of 2,6-bis(4-thiazolyl)pyridine are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as methanol, ethanol, or acetonitrile (B52724). sci-hub.sewhiterose.ac.uk The resulting complexes often precipitate from the solution and can be purified by recrystallization. The formation of these complexes is generally robust, leading to stable crystalline products suitable for detailed characterization.

Transition Metal Complexes (e.g., Fe(II), Ru(II), Cu(II), Ni(II), Pd(II), Pt(II), Co(II), Ag(I), Zn(II), Rh(III), Ir(III))

2,6-Bis(4-thiazolyl)pyridine and its substituted derivatives form a wide array of complexes with transition metals. The coordination environment is typically octahedral for 1:2 (metal:ligand) complexes or square pyramidal/distorted square planar for 1:1 complexes with additional co-ligands. researchgate.net

Fe(II): Homoleptic iron(II) complexes of the type [Fe(dtpy)₂]²⁺ have been synthesized and studied, particularly in the context of spin-crossover (SCO) phenomena. nih.govwhiterose.ac.uk

Cu(II): Mononuclear copper(II) complexes with the general formula [Cu(dtpy)Cl₂] have been prepared. researchgate.net X-ray crystallography has shown these complexes to possess a slightly distorted square pyramid coordination environment. researchgate.net

Ni(II): Nickel(II) complexes with related 2,6-di(thiazol-2-yl)pyridine ligands have been synthesized and characterized. researchgate.net Cyclometalated Ni(II) complexes with thiazole-containing N^C^N' ligands have also been reported. mdpi.com

Pd(II) and Pt(II): Square-planar complexes of palladium(II) and platinum(II) have been synthesized by reacting dtpy derivatives with Na₂[PdCl₄] or K₂[PtCl₄]. researchgate.netnih.gov These complexes are of the type [M(L)Cl]Cl. researchgate.net

Co(II): Cobalt(II) complexes with related pyridinyl thiazole ligands have been synthesized, forming octahedral complexes with a [Co(L)₂]²⁺ composition. sci-hub.se

Zn(II): Zinc(II) complexes with pyridine thiazole derivatives have been prepared and structurally characterized, often exhibiting distorted octahedral geometries in a bischelate manner with deprotonated ligands. bohrium.comresearchgate.net

A summary of selected transition metal complexes and their observed geometries is presented below.

Metal IonGeneral FormulaCoordination GeometryReference(s)
Fe(II)[Fe(L)₂]²⁺Octahedral nih.govwhiterose.ac.uk
Cu(II)[Cu(L)Cl₂]Distorted Square Pyramidal researchgate.net
Ni(II)[Ni(L)₂]²⁺Octahedral researchgate.net
Pd(II)[Pd(L)Cl]⁺Square Planar researchgate.netnih.gov
Pt(II)[Pt(L)Cl]⁺Square Planar researchgate.net
Co(II)[Co(L)₂]²⁺Octahedral sci-hub.se
Zn(II)[Zn(L)₂]Distorted Octahedral bohrium.comresearchgate.net

Note: 'L' represents 2,6-Bis(4-thiazolyl)pyridine or its derivatives.

Lanthanide and Other Metal Ion Complexation

While the coordination chemistry of 2,6-bis(4-thiazolyl)pyridine is dominated by transition metals, there is evidence of its utility in complexing lanthanide ions. The ligand can act as a sensitizer (B1316253) for the luminescence of lanthanide ions such as Eu(III), Yb(III), Nd(III), and Er(III). researchgate.net This property is crucial for applications in bio-imaging and light-emitting materials. The dtpy framework serves as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this sensitization and the resulting quantum yields depend on the specific lanthanide ion and the substituents on the ligand. researchgate.net

Spectroscopic and Crystallographic Characterization Techniques

A combination of spectroscopic and crystallographic methods is essential for the unambiguous characterization of 2,6-bis(4-thiazolyl)pyridine metal complexes.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand and its complexes in solution. researchgate.netsci-hub.se Changes in the chemical shifts upon coordination provide information about the binding sites.

Mass Spectrometry (MS): Techniques like MALDI-TOF MS are employed to determine the molecular weight of the complexes and confirm their composition. researchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the pyridine and thiazole rings. researchgate.netsci-hub.se

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex. researchgate.netsci-hub.se It is also crucial for studying the photophysical properties of luminescent complexes. researchgate.net

Electron Spin Resonance (ESR): For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the electronic environment of the metal ion. researchgate.net

Crystallographic Techniques:

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the complexes. sci-hub.seresearchgate.net It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the crystal lattice. sci-hub.seresearchgate.net

A summary of characterization techniques and the information they provide is tabulated below.

TechniqueInformation ObtainedReference(s)
¹H and ¹³C NMRLigand and complex structure in solution, binding site information. researchgate.netsci-hub.se
Mass SpectrometryMolecular weight and composition of the complex. researchgate.net
FT-IR SpectroscopyIdentification of coordination sites through vibrational shifts. researchgate.netsci-hub.se
UV-Vis SpectroscopyElectronic transitions, photophysical properties. researchgate.netsci-hub.se
ESR SpectroscopyElectronic environment of paramagnetic metal ions. researchgate.net
X-ray CrystallographyPrecise solid-state structure, bond lengths, bond angles, coordination geometry. sci-hub.seresearchgate.net

Electronic and Magnetic Phenomena in Coordination Complexes

The electronic and magnetic properties of coordination complexes containing 2,6-bis(4-thiazolyl)pyridine are rich and varied, giving rise to phenomena such as spin-crossover and electron transfer. These properties are intricately linked to the structure of the complex, the nature of the metal ion, and the influence of the surrounding environment.

Spin-Crossover Behavior in Metal Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. This transition is accompanied by changes in magnetic, optical, and structural properties, making SCO complexes promising for applications in molecular switches, sensors, and data storage devices. Iron(II) complexes with hexacoordinate N6 environments are particularly well-known for exhibiting SCO behavior.

While specific studies on the spin-crossover behavior of iron(II) complexes with 2,6-bis(4-thiazolyl)pyridine are not extensively documented in the reviewed literature, the principles governing this phenomenon can be understood by examining closely related systems. The ligand field strength imparted by the coordinating nitrogen atoms is a critical factor in determining whether a complex will be LS, HS, or exhibit SCO. For Fe(II) complexes, a ligand field strength that is close to the electron pairing energy can lead to temperature-dependent SCO.

Research on analogous 2,6-bis(pyrazol-1-yl)pyridine (bpp) and 2,6-bis(imidazol-2-yl)pyridine ligands has demonstrated that subtle modifications to the ligand structure can significantly impact the SCO properties. For instance, the introduction of substituents on the pyridine or the peripheral heterocyclic rings can tune the ligand field strength and, consequently, the spin transition temperature (T½), which is the temperature at which the LS and HS populations are equal. researchgate.netrsc.org

In a series of iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, high-temperature spin crossover was observed, with the transition temperatures being sensitive to the nature of the counter-anion. mdpi.com Similarly, studies on iron(II) complexes of N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridines have shown that distal substituents on the ligand framework can influence the SCO behavior, even though the complexes might remain in the high-spin state in the solid form due to packing effects.

The introduction of auxochromic groups, such as a methoxy (B1213986) group on the pyridine ring of 2,6-bis(1H-imidazol-2-yl)pyridine, has been shown to shift the spin crossover temperatures to lower regions. mdpi.com Furthermore, the presence of solvent molecules in the crystal lattice can also play a crucial role in modulating the magnetic properties, with desolvation sometimes leading to a change in the spin transition behavior. nih.govnih.gov

These findings from related systems underscore the delicate balance of electronic and steric factors that govern spin-crossover. It is reasonable to infer that iron(II) complexes of 2,6-bis(4-thiazolyl)pyridine, [Fe(4-tzpy)₂]²⁺, would also be candidates for SCO behavior. The thiazole rings, being electronically different from pyrazole (B372694) or imidazole, would modulate the ligand field in a unique way, likely leading to distinct spin transition properties. The weaker σ-donor and stronger π-acceptor character of thiazole compared to pyridine could influence the stability of the LS state. researchgate.net Further experimental investigation is required to determine the precise magnetic behavior and transition temperatures for these specific complexes.

Electron Transfer Processes in Coordinated Systems

Electron transfer is a fundamental process in the chemistry of coordination compounds, underpinning their roles in catalysis, photochemistry, and molecular electronics. The 2,6-bis(4-thiazolyl)pyridine ligand, with its extended π-system, can facilitate electron transfer between a coordinated metal center and other entities or within a supramolecular assembly. The redox properties of complexes containing this ligand are of significant interest.

Cyclic voltammetry is a key technique used to probe the electron transfer processes in these complexes. Studies on rhenium(I) and ruthenium(II) complexes with ligands analogous to 2,6-bis(4-thiazolyl)pyridine provide insight into their redox behavior. For instance, rhenium(I) tricarbonyl complexes of 4-substituted 2,6-di(thiazol-2-yl)pyridine derivatives have been shown to undergo both metal-centered and ligand-centered redox processes. mdpi.comnih.gov

The table below summarizes the electrochemical data for a series of rhenium(I) complexes with aryl-substituted 2,6-di(thiazol-2-yl)pyridine ligands, illustrating the influence of the substituent on the redox potentials.

ComplexE¹red (V) vs. Fc/Fc⁺E¹ox (V) vs. Fc/Fc⁺
[ReCl(CO)₃(1-naphthyl-dtpy)]-1.351.58
[ReCl(CO)₃(2-naphthyl-dtpy)]-1.361.57
[ReCl(CO)₃(9-anthryl-dtpy)]-1.341.25
[ReCl(CO)₃(2-anthryl-dtpy)]-1.331.22
[ReCl(CO)₃(9-phenanthrenyl-dtpy)]-1.381.63
[ReCl(CO)₃(1-pyrenyl-dtpy)]-1.321.20
Data sourced from studies on 2,6-di(thiazol-2-yl)pyridine derivatives. researchgate.net

These redox events are often associated with photophysical phenomena. Metal-to-ligand charge transfer (MLCT) is a common electronic transition in these complexes, where an electron is excited from a metal-based orbital to a ligand-based π* orbital. researchgate.netnih.gov The energy of this transition and the lifetime of the resulting excited state are sensitive to the electronic properties of both the metal and the ligand. The presence of the thiazole rings in 2,6-bis(4-thiazolyl)pyridine provides low-lying π* orbitals that can accept electrons, making its complexes candidates for interesting photophysical and photochemical behavior.

In ferrocenyl-capped thiazole derivatives, intramolecular electron transfer has been observed upon partial oxidation, highlighting the ability of the thiazole-containing bridge to mediate electronic communication between redox-active centers. bohrium.com This suggests that dinuclear or polynuclear complexes bridged by 2,6-bis(4-thiazolyl)pyridine could exhibit interesting intervalence charge transfer (IVCT) properties.

Supramolecular Chemistry and Self Assembly of 2,6 Bis 4 Thiazolyl Pyridine Systems

Design and Construction of Supramolecular Architectures

The tridentate coordination motif of 2,6-bis(4-thiazolyl)pyridine, coupled with the potential for further functionalization, allows for its use in the rational design and synthesis of a variety of supramolecular structures through self-assembly processes with metal ions. researchgate.net

While the formation of discrete molecular cages and capsules directly from 2,6-bis(4-thiazolyl)pyridine is an area of ongoing research, related studies on similar thiazole-containing ligands demonstrate the feasibility of this approach. For instance, a racemic ligand, (±)-tris-(4-methylthiazolyl)cyclotriguaiacylene, has been shown to self-assemble with silver(I) cations to form a discrete [Ag₁₂L₈]¹²⁺ cubic cage. bohrium.com This assembly process exhibits homochiral recognition, where all eight ligand molecules within a single cage are of the same enantiomer. bohrium.com Such findings underscore the potential of thiazolyl-pyridine systems to form well-defined, hollow architectures. The general principle involves the reaction of a ligand with appropriate geometry and coordination sites with a metal ion that provides the necessary coordination angles to form a closed, three-dimensional structure.

The bidentate or tridentate nature of 2,6-bis(4-thiazolyl)pyridine and its derivatives makes them excellent candidates for the construction of coordination polymers and metal-organic frameworks (MOFs). These are extended networks of metal ions or clusters linked by organic ligands.

A notable example is the coordination polymer formed by the quinquedentate ligand 2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridine with copper(I) ions. nih.gov In this structure, the ligand acts in a bis(bidentate) fashion, where the central pyridine (B92270) nitrogen does not coordinate to the metal center. nih.gov Two of these ligand molecules coordinate to each copper(I) ion, resulting in a single chain coordination polymer. nih.gov

Furthermore, thiazole (B1198619) and thiadiazole-based ligands have been successfully incorporated into MOFs, leading to materials with interesting properties. For example, MOFs constructed from thiazolothiazole-dicarboxylate ligands have been shown to exhibit photochromism, a reversible change in color upon exposure to light. rsc.org This property is attributed to a photoinduced electron transfer from the carboxylate groups to the thiazolothiazole core. rsc.org

The table below summarizes key details of a coordination polymer formed with a derivative of 2,6-bis(4-thiazolyl)pyridine.

Compound Metal Ion Ligand Coordination Mode Resulting Structure
{[Cu(C₂₁H₁₃N₅S₂)]PF₆·CH₃CN}nCu(I)2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridineBis(bidentate)1D Coordination Polymer

Host-Guest Recognition Phenomena

The cavities and channels within supramolecular architectures derived from 2,6-bis(4-thiazolyl)pyridine can act as hosts for smaller molecules or ions, known as guests. This host-guest recognition is a key feature of these systems and is driven by a combination of factors including size, shape, and chemical complementarity.

The formation of inclusion complexes, where a guest molecule is encapsulated within a host, is a hallmark of the supramolecular chemistry of cage-like structures and porous materials like MOFs. In the case of the aforementioned copper(I) coordination polymer with 2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridine, the crystal structure reveals the inclusion of hexafluorophosphate (B91526) (PF₆⁻) anions and acetonitrile (B52724) (CH₃CN) solvent molecules within the polymer lattice. nih.gov

Similarly, cyclic anion receptors containing the related 2,6-bis(1,2,3-triazol-1-yl)pyridine moiety have been synthesized and shown to bind anions such as chloride. nih.gov These macrocycles can function as anion carriers across lipid bilayers, demonstrating the potential for functional host-guest systems. nih.gov

For example, in the crystal packing of the copper(I) coordination polymer, while not explicitly detailed as a primary recognition interaction for a specific guest, the arrangement of the polymer chains and included solvent molecules and anions is dictated by a network of these weak interactions. The study of complexes between thiazole and carbon dioxide has provided insight into the nature of non-covalent interactions, highlighting the importance of C···N tetrel bonds and C-H···O hydrogen bonds in stabilizing the complex.

Stimuli-Responsive Supramolecular Systems and Assemblies

A particularly exciting area of research is the development of supramolecular systems that can respond to external stimuli, such as light, temperature, or the introduction of a chemical species. This responsiveness can lead to changes in the structure, properties, or function of the assembly.

The table below provides an example of a stimuli-responsive MOF containing a thiazole derivative.

MOF System Ligand Stimulus Observed Response Underlying Mechanism
{[Cd₂(TTVTC)Cl₂(H₂O)₃]·2H₂O}nThiazolothiazole-extended viologen (TTV)LightReversible photochromism (yellow-orange to green)Photoinduced electron transfer

Catalytic Applications of 2,6 Bis 4 Thiazolyl Pyridine and Its Metal Complexes

Asymmetric Catalysis

The chiral variants of 2,6-bis(4-thiazolyl)pyridine, often referred to as thioPyBox ligands, have been successfully employed in asymmetric catalysis. The stereogenic centers are typically introduced at the 4-position of the thiazoline (B8809763) rings, derived from chiral amino alcohols. These chiral ligands create a dissymmetric environment around the metal center, enabling the enantioselective synthesis of valuable organic compounds.

Ruthenium complexes of chiral 2,6-bis(thiazolinyl)pyridines have been investigated as catalysts for the asymmetric cyclopropanation of olefins. unl.ptunl.pt In a study utilizing styrene (B11656) and its derivatives as substrates with ethyl diazoacetate, ruthenium complexes formed in situ from [Ru(p-cymene)Cl2]2 and chiral 2,6-bis(thiazolinyl)pyridine ligands demonstrated good catalytic activity and selectivity. unl.pt

The reaction generally favors the formation of the trans-cyclopropane product with high diastereoselectivity. The enantiomeric excesses (ee) for the trans-isomer are consistently higher than for the cis-isomer. The nature of the substituent at the chiral center of the thiazoline ring significantly influences the enantioselectivity. For instance, ligands with ethyl or isopropyl substituents at the chiral center have been shown to provide higher enantioselectivities compared to those with benzyl (B1604629) or phenyl groups. unl.pt This difference is attributed to steric interactions between the ligand's substituent and the incoming substrate. unl.pt

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate Catalyzed by Ru-2,6-bis(thiazolinyl)pyridine Complexes unl.pt

Ligand Substituent (R)Yield (%)trans:cis Ratiotrans-ee (%)cis-ee (%)
Ethyl7595:58245
Isopropyl7896:48450
Benzyl6594:66830
Phenyl6293:76528

Reaction conditions: Styrene, ethyl diazoacetate, Ru-catalyst in CH2Cl2 at room temperature.

Furthermore, these ruthenium-based catalysts have been successfully applied to the cyclopropanation of styrene with diisopropyl diazomethylphosphonate, yielding chiral cyclopropylphosphonates with enantioselectivities up to 84% ee for the trans-isomer. unl.pt

Copper complexes incorporating chiral bis(oxazoline) and related ligands have been extensively studied for enantioselective allylic oxidation of olefins, a transformation known as the Kharasch-Sosnovsky reaction. acs.orgacs.org While direct examples focusing solely on 2,6-bis(4-thiazolyl)pyridine in this specific reaction are less common in the provided results, the analogous pyridine (B92270) bis(diphenyloxazoline)−copper complexes have proven effective. acs.org These catalysts, in the presence of an oxidant like tert-butyl perbenzoate, can furnish optically active allylic benzoates with up to 86% ee. acs.org The choice of solvent and the use of additives like phenylhydrazine (B124118) and molecular sieves have been shown to be crucial for optimizing the reaction rate and enantioselectivity. acs.org Given the structural similarity and the demonstrated success of the closely related PyBox ligands, it is reasonable to infer that chiral 2,6-bis(4-thiazolyl)pyridine ligands would also be promising candidates for this transformation.

Polymerization Catalysis

Iron(II) and cobalt(II) complexes bearing 2,6-bis(imino)pyridine ligands, which are structurally related to 2,6-bis(4-thiazolyl)pyridine, have emerged as highly active catalysts for ethylene (B1197577) polymerization upon activation with methylaluminoxane (B55162) (MAO). hu.edu.jounam.mx The steric and electronic properties of the ligand framework play a critical role in determining the catalytic activity, as well as the molecular weight and microstructure of the resulting polyethylene (B3416737). hu.edu.jo

For instance, iron(II) complexes with bulky aromatic groups on the imino side arms exhibit exceptionally high activities, reaching up to 40,800 kg of polyethylene per mole of metal per hour. hu.edu.jo Interestingly, variations in the steric bulk of these aromatic substituents can influence the polymer's microstructure. hu.edu.jo In general, the iron(II) precatalysts are found to be an order of magnitude more active than the corresponding cobalt(II) systems. hu.edu.jo The development of polydentate nitrogen ligands that combine multiple 2,6-bis(imino)pyridine units has led to the synthesis of bimetallic complexes that also show very good catalytic activities for ethylene polymerization. unam.mx

Table 2: Ethylene Polymerization with 2,6-Bis(arylimino)pyridine Iron(II) Catalysts hu.edu.jo

Aryl SubstituentActivity (kg PE/(mol M·h))Molecular Weight ( g/mol )Melting Point (°C)
Naphthyl40800350,000135
Pyrenyl35200320,000134
2-Benzylphenyl29600280,000132
Phenyl25400250,000130

Conditions: T = 30 °C, toluene (B28343) solvent, MAO as cocatalyst.

Redox Catalysis with Metal-Ligand Systems

The 2,6-bis(imino)pyridine ligand framework, a close relative of 2,6-bis(4-thiazolyl)pyridine, is known to be "redox non-innocent." This means the ligand itself can actively participate in electron transfer processes, storing and releasing electrons during a catalytic cycle. nih.govscispace.comus.es This property allows for multi-electron redox reactions to be mediated by complexes of earth-abundant first-row transition metals, which would otherwise be inaccessible for the metal center alone. scispace.com

Iron complexes with bis(2,6-diimine-pyridine) ligands have been explored as anolytes in non-aqueous redox flow batteries. scispace.com The ligand's ability to accommodate additional electrons enables the coordination complex to engage in multiple reversible electron transfers, which is a desirable characteristic for energy storage applications. scispace.com

In the context of catalysis, this metal-ligand cooperativity is crucial. For example, aluminum complexes with 2,6-bisiminopyridine ligands have been shown to undergo reversible single-electron reduction, forming well-defined paramagnetic species. nih.govus.es This reversible redox behavior at the ligand is fundamental to enabling catalytic cycles for various transformations. The changes in bond lengths within the ligand upon reduction are consistent with the ligand-centered nature of the redox process. nih.gov

Applications in Advanced Materials Science

Photophysical Properties and Luminescence

The arrangement of aromatic pyridine (B92270) and thiazole (B1198619) rings in BTP gives rise to intriguing photophysical behaviors, making it a target for the design of novel luminescent materials.

Design of Luminescent Systems

The rigid and planar structure of the BTP core, combined with its electron-deficient nature, makes it an excellent platform for constructing luminescent systems. The nitrogen atoms within the pyridine and thiazole rings provide strong coordination sites for a variety of metal ions, leading to changes in the compound's fluorescence upon complexation. researchgate.net The aromatic character of the thiazole ring is similar to pyridine, but its electronic properties differ, rendering it a weaker σ-donor and π-acceptor. researchgate.net This allows for the fine-tuning of the electronic and, consequently, the photophysical properties of materials incorporating the BTP framework. researchgate.net

Derivatives of 2,6-di(thiazol-2-yl)pyridine (dtpy), an isomer of BTP, have been functionalized with various aromatic groups to create a series of luminescent compounds. researchgate.net These modifications influence the planarity of the molecule and its photophysical properties. For instance, attaching bulky substituents can alter the inclination of the aryl group relative to the central pyridine ring, impacting intermolecular interactions and solid-state luminescence. researchgate.net

Lanthanide complexes incorporating pyridine-based ligands, including those with thiazole moieties, are of significant interest for their characteristic luminescence. rsc.orgresearchgate.net The ligand can act as an "antenna," absorbing light and transferring the energy to the central lanthanide ion, which then emits light. mdpi.com This sensitization process is crucial for achieving strong luminescence from lanthanide ions, which typically have weak light absorption. mdpi.com The efficiency of this energy transfer is highly dependent on the structure of the ligand. mdpi.com For example, 2,6-bis(5-phenyloxazolyl)pyridine ligands have been used to create luminescent europium(III) and terbium(III) complexes. mdpi.com

The following table summarizes the photophysical properties of some BTP-related luminescent systems.

Compound/SystemExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)Reference
2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) doped in mCPNot SpecifiedBlue Emission21.2 (EQE) nih.gov
3-Cyano-4-methyl-6-phenyl-2-pyridoneNot Specified~456 (in OLED)Not Specified nih.gov
Eu(III) complex with 4-thiophen-3-yl-pyridine-2,6-dicarboxamideNot SpecifiedNot Specified25 researchgate.net
Yb(III) complex with 4-thiophen-3-yl-pyridine-2,6-dicarboxamideNot SpecifiedNot Specified0.42 researchgate.net
Nd(III) complex with 4-thiophen-3-yl-pyridine-2,6-dicarboxamideNot SpecifiedNot Specified0.19 researchgate.net
Er(III) complex with 4-thiophen-3-yl-pyridine-2,6-dicarboxamideNot SpecifiedNot Specified0.01 researchgate.net

Electroluminescent Device Components

The tunable photophysical and electrochemical properties of BTP derivatives make them attractive candidates for use in electroluminescent devices, such as organic light-emitting diodes (OLEDs). researchgate.net By modifying the structure of the BTP core and its substituents, researchers can control the color and efficiency of light emission. researchgate.net For example, a blue-emitting OLED has been fabricated using a derivative of pyridine-3,5-dicarbonitrile, which shares structural similarities with BTP. nih.gov Another example is the use of 3-cyano-4-methyl-6-phenyl-2-pyridone as a dopant in an OLED, which resulted in blue light emission. nih.gov The electron-transporting properties of pyridine-dicarbonitrile based compounds further highlight their potential in organic electronics. nih.gov

Chemical Sensing and Probe Development

The ability of the BTP scaffold to interact with various chemical species, coupled with its responsive fluorescence, has led to its use in the development of chemical sensors and fluorescent probes.

Metal Ion Sensing

The nitrogen atoms in the pyridine and thiazole rings of BTP provide excellent coordination sites for metal ions. This interaction can lead to a detectable change in the compound's fluorescence, forming the basis for a chemical sensor. For instance, derivatives of thiazolothiazole incorporating pyridin-2-yl groups have demonstrated good sensing capabilities for Cu2+ and Zn2+ ions. unl.pt Similarly, a fluorescent chemosensor based on 2,6-bis(benzoxazolyl)pyridine, a related structure, showed high selectivity and sensitivity for Fe3+ ions in a neutral aqueous solution through fluorescence quenching. nih.gov The development of a thiazolo[4,5-b]pyridine-based fluorescent probe for Zn2+ has also been reported, exhibiting a significant red-shift in its emission upon complexation. nih.gov

The table below presents data on metal ion sensing using BTP-related compounds.

Sensor/ProbeTarget IonSensing MechanismDetection LimitReference
2,6-bis(benzoxazolyl)pyridine with beta-cyclodextrinFe3+Fluorescence QuenchingNot Specified nih.gov
Thiazolo[4,5-b]pyridine-based probe (2-HPTP)Zn2+Fluorescence Enhancement & Red-Shift3.48 x 10-7 M nih.gov
Non-symmetrical thiazolothiazole derivativesCu2+, Zn2+Spectrophotometric & Spectrofluorimetric ChangesNot Specified unl.pt

Anion Recognition in Aqueous and Non-Aqueous Media

The development of sensors for anions is an active area of research, and BTP-related structures have shown promise in this regard. For example, 2,6-bis(2-benzimidazolyl)pyridine (B160508) has been utilized as a chemosensor for the detection of fluoride (B91410) ions. researchgate.net The binding of fluoride to this molecule can be observed through changes in its UV-vis and fluorescence spectra. researchgate.net Similarly, novel chemosensors based on 2-(2′-hydroxyphenyl)-4-phenylthiazole have demonstrated selective sensing of fluoride ions through the inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net A luminescent cadmium coordination polymer based on a thiazole derivative has also been developed as a dual-responsive chemosensor for 4-nitroaniline (B120555) and CrO42- in water. nih.gov

Development of Fluorescent Probes

The inherent fluorescence of the BTP scaffold and its derivatives allows for their direct application as fluorescent probes. A thiazolo[4,5-b]pyridine-based probe has been successfully used for imaging changes in intracellular Zn2+ concentrations in living cells and tissues. nih.gov This probe demonstrated good membrane permeability and photostability, which are crucial properties for biological imaging applications. nih.gov The development of such probes is significant for studying the biological roles of various ions and molecules.

Theoretical and Computational Investigations

Electronic Structure Elucidation (Density Functional Theory, Time-Dependent Density Functional Theory)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical methods used to investigate the electronic properties of 2,6-bis(4-thiazolyl)pyridine and its metal complexes. These calculations provide valuable information about molecular orbitals, electron density distribution, and the nature of electronic transitions.

DFT calculations reveal the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the reactivity and electronic behavior of a molecule. For instance, in a study of thiazole (B1198619) and pyridine (B92270) derivatives, the HOMO and LUMO energies were calculated to determine the energy gap, which is an indicator of molecular stability and reactivity. nih.gov A smaller energy gap generally suggests a less stable and more reactive molecule. nih.gov

In the context of metal complexes, DFT is used to elucidate the nature of the frontier orbitals and their contributions from the metal and the BThP ligand. For example, in rhenium(I) complexes with aryl-substituted 2,6-di(thiazol-2-yl)pyridines, TD-DFT calculations have been employed to assign the character of electronic transitions. mdpi.com These calculations can distinguish between metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) or intraligand charge transfer (ILCT) transitions. mdpi.com For some complexes, the lowest energy absorption bands are attributed to a mix of ¹MLCT and ¹ILCT/¹IL transitions. mdpi.com The HOMO can be located on the aryl substituent, while the LUMO is distributed over the aryl and the di(thiazol-2-yl)pyridine (dtpy) moieties, leading to ¹ILCT/¹IL transitions. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are instrumental in identifying the reactive sites for nucleophilic and electrophilic attacks. nih.gov These maps visualize the charge distribution on the molecule's surface, highlighting regions of positive and negative electrostatic potential.

Table 1: Calculated Molecular Descriptors for Thiazole and Pyridine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Chemical Hardness (eV)
Compound 2 -6.260 -0.552 5.707 2.853

This table is based on data for related thiazole and pyridine derivatives, illustrating the application of DFT in determining key electronic parameters. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly TD-DFT, are extensively used to predict and interpret the spectroscopic properties of 2,6-bis(4-thiazolyl)pyridine and its complexes. These theoretical calculations provide a basis for assigning the electronic transitions observed in experimental UV-Vis absorption spectra.

By calculating the vertical electronic transitions, researchers can correlate theoretical predictions with experimental spectra. mdpi.com For a series of Re(I) complexes with aryl-substituted 2,6-di(thiazol-2-yl)pyridines, the calculated electronic transitions were overlaid with the experimental spectra to assign the absorption bands. mdpi.com For some of these complexes, the lowest energy singlet transitions were assigned to HOMO/H-1/H-3 → LUMO transitions. mdpi.com

The accuracy of these predictions can be enhanced by using appropriate theoretical models and considering solvent effects. The polarizable continuum model (PCM) is often employed to simulate the solvent environment, leading to a better agreement between theoretical and experimental spectra. bohrium.comresearchgate.net For instance, studies on thiazolo[3,2-a]pyridine derivatives have shown that TD-DFT calculations using the CAM-B3LYP functional with the PCM model provide theoretical spectra that are in good agreement with the observed spectra in different solvents. bohrium.comsciencepg.com

Furthermore, computational methods can predict other spectroscopic data, such as NMR chemical shifts. sci-hub.se Theoretical calculations of ¹H and ¹³C NMR chemical shifts using methods like the GIAO (Gauge-Including Atomic Orbital) approach can be compared with experimental data to confirm the structure of synthesized compounds. sci-hub.se For example, in a study of a novel sulfur heterocyclic thiophene (B33073) derivative containing 1,2,3-triazole and pyridine moieties, the computed ¹H and ¹³C NMR chemical shifts were in good agreement with the experimental values. sci-hub.se

Table 2: Comparison of Experimental and Theoretically Calculated UV-Vis Absorption Maxima (λmax) for a Thiophene Derivative with Triazole and Pyridine Moieties

Transition Experimental λmax (nm) Theoretical λmax (nm) Oscillator Strength (f) Major Contribution
1st Excited State 363 389.24 0.8115 HOMO → LUMO (96.3%)

This table is based on data for a related heterocyclic compound and illustrates the correlation between experimental and TD-DFT calculated spectroscopic data. sci-hub.se

Reaction Mechanism Studies of Synthetic Pathways and Catalytic Cycles

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of 2,6-bis(4-thiazolyl)pyridine and the catalytic cycles involving its metal complexes. DFT can be used to model the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

While specific DFT studies on the synthesis of 2,6-bis(4-thiazolyl)pyridine itself are not prevalent in the provided search results, the methodology is widely applied to similar heterocyclic syntheses. For example, the Hantzsch thiazole synthesis, a common method for forming thiazole rings, involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. sci-hub.se A plausible mechanism for the synthesis of related 2,6-bis(N-arylthiazoline-2-thiones) involves the initial formation of a dithiocarbamate, followed by nucleophilic attack on the brominated dicarbonyl compound, cyclization, and subsequent elimination of water. scirp.org DFT calculations could be employed to model each step of this proposed mechanism, providing energetic details to support or refine the proposed pathway.

In the realm of catalysis, DFT is used to study the mechanisms of cross-coupling reactions where complexes of BThP analogs might be employed. For instance, in Negishi-type C-C cross-coupling reactions catalyzed by cyclometalated Ni(II) complexes, DFT calculations can help understand the reactivity of the catalysts. mdpi.com The calculations can reveal how the electronic properties of the ligand, such as the introduction of thiazole rings, influence the catalytic activity. mdpi.com The energies of the frontier molecular orbitals, calculated by DFT, can be correlated with the reduction potentials of the complexes, which in turn relate to their performance in catalytic cycles. mdpi.com

Ligand-Metal Interaction Modeling and Complex Stability Analysis

Natural Bond Orbital (NBO) analysis, performed as part of DFT calculations, can offer detailed information about the donor-acceptor interactions between the ligand and the metal center. researchgate.netresearchgate.net This analysis quantifies the charge transfer and hyperconjugative interactions that contribute to the stability of the metal-ligand bond. researchgate.net For example, in square-planar palladium(II) and platinum(II) complexes with a 2',6'-di(thiazol-2-yl)-2,4'-bipyridine ligand, NBO analysis was used to understand the natural charge and electronic arrangement of the metal ion and the strength of the metal-ligand bonds. researchgate.net

The stability of complexes can also be assessed by calculating various quantum chemical descriptors derived from DFT, such as chemical hardness and softness. nih.gov Generally, a higher chemical hardness value indicates greater stability and lower reactivity. nih.gov

Furthermore, computational methods can predict the preferred coordination modes and geometries of the complexes. For a copper(I) complex with 2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridine, crystallographic studies revealed a coordination polymer where the ligand acts as a bis(bidentate) ligand. nih.gov The Cu-N bond lengths indicated a slightly stronger interaction with the pyridinyl moiety compared to the thiazolyl moiety, which aligns with the relative base strengths. nih.gov DFT calculations can be used to model such structures and predict their relative stabilities. In another example, the coordination of Zn(II) with pyridyl-based thiazolyl-hydrazones was studied, and QTAIM (Quantum Theory of Atoms in Molecules) calculations showed the ionic nature of the Zn-N bonds. bohrium.com

Table 3: Mentioned Compound Names

Compound Name
2,6-Bis(4-thiazolyl)pyridine
Rhenium(I) carbonyl complexes
2,6-di(thiazol-2-yl)pyridines
2',6'-di(thiazol-2-yl)-2,4'-bipyridine
2,6-bis[4-(pyridin-2-yl)thiazol-2-yl]pyridine
Thiazolo[3,2-a]pyridine
2,6-bis(N-arylthiazoline-2-thiones)
Cyclometalated Ni(II) complexes
Palladium(II) complexes
Platinum(II) complexes
Copper(I) complex
Zn(II) complexes

Future Directions and Emerging Research Avenues

Integration with Nanomaterials for Hybrid Systems

The synergy between the molecular precision of 2,6-Bis(4-thiazolyl)pyridine and the unique physical and chemical properties of nanomaterials opens up exciting possibilities for the creation of advanced hybrid systems. The nitrogen and sulfur atoms within the BThP structure provide excellent coordination sites for anchoring onto the surface of various nanoparticles, including gold nanoparticles, quantum dots, and carbon-based nanomaterials like graphene and carbon nanotubes. This surface functionalization can impart new functionalities to the nanomaterials, such as enhanced stability, dispersibility, and specific recognition capabilities.

Future research in this area will likely focus on the development of BThP-functionalized nanoparticles for applications in sensing, imaging, and drug delivery. For instance, gold nanoparticles decorated with BThP-based ligands could serve as colorimetric sensors for metal ions, leveraging the change in surface plasmon resonance upon coordination. Similarly, quantum dots capped with BThP derivatives could exhibit tailored photoluminescent properties, making them suitable for bioimaging applications. The integration with magnetic nanoparticles is another promising direction, potentially leading to the development of targeted drug delivery systems that can be guided by an external magnetic field.

The self-assembly of BThP molecules on nanomaterial surfaces is a critical aspect that warrants further investigation. Understanding and controlling the orientation and packing of these molecules will be crucial for optimizing the performance of the resulting hybrid systems. Techniques such as scanning tunneling microscopy and atomic force microscopy will be invaluable in characterizing these nanoscale architectures.

Exploration of Novel Ligand Architectures and Derivatives

The chemical versatility of the 2,6-Bis(4-thiazolyl)pyridine scaffold allows for the systematic modification of its structure to fine-tune its properties. A primary focus of future research will be the synthesis of novel derivatives through functionalization at various positions on the pyridine (B92270) and thiazole (B1198619) rings. The introduction of electron-donating or electron-withdrawing groups, for example, can significantly alter the electronic and photophysical properties of the molecule.

One common and effective strategy for modifying such trisheterocyclic systems is the introduction of substituents at the 4-position of the central pyridine ring. This has been shown to be a viable approach for tuning the thermal, photophysical, and electrochemical properties of related 2,6-di(thiazol-2-yl)pyridine compounds. High-yield, one-pot methodologies, such as the condensation of 2-acetylthiazole (B1664039) with an appropriate aldehyde followed by ring closure with ammonia (B1221849), have been successfully employed for this purpose. researchgate.net

Furthermore, the exploration of more complex architectures, such as macrocycles and polymers incorporating the BThP unit, is a burgeoning area of research. These larger structures can exhibit unique host-guest chemistry and may find applications in molecular recognition, separation science, and the development of porous materials. The synthesis of such complex molecules often relies on multi-step reaction sequences, including cross-coupling reactions to link BThP units together or to other molecular components.

Derivative Type Synthetic Strategy Potential Properties/Applications
4-Substituted BThPOne-pot condensation reactionsTunable photophysical and electrochemical properties for OLEDs and sensors
BThP-based MacrocyclesMulti-step synthesis involving coupling reactionsHost-guest chemistry, molecular recognition, anion sensing
BThP-containing PolymersPolymerization of BThP-functionalized monomersConductive materials, porous organic frameworks for gas storage

Development of Advanced Functional Materials with Tunable Properties

The ability to tailor the electronic and optical properties of 2,6-Bis(4-thiazolyl)pyridine and its derivatives is a key driver for their use in advanced functional materials. The inherent fluorescence of many BThP-based compounds makes them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors.

Future research will focus on establishing clear structure-property relationships to guide the rational design of materials with specific functionalities. For instance, the introduction of bulky substituents can prevent intermolecular aggregation, leading to enhanced fluorescence quantum yields in the solid state. The coordination of BThP ligands to various metal ions is another powerful tool for tuning material properties. The resulting metal complexes can exhibit a range of interesting photophysical phenomena, including phosphorescence and thermally activated delayed fluorescence (TADF), which are highly desirable for efficient OLEDs.

The development of materials with tunable redox properties is also a significant area of interest. The electrochemical behavior of BThP and its metal complexes can be readily modulated through ligand design. This opens up possibilities for their use in electrochromic devices, where the color of the material changes in response to an applied voltage, and in redox-flow batteries for energy storage.

Material Property Design Strategy Potential Application
Luminescence Introduction of fluorophores, formation of metal complexesOrganic Light-Emitting Diodes (OLEDs), Fluorescent Sensors
Redox Activity Modification with redox-active groups, metal coordinationElectrochromic Devices, Redox-Flow Batteries
Conductivity Polymerization, formation of charge-transfer complexesOrganic Field-Effect Transistors (OFETs), Conductive Polymers

Expanding the Scope of Catalytic Applications

While the coordination chemistry of 2,6-Bis(4-thiazolyl)pyridine has been explored, its full potential in catalysis remains an area ripe for investigation. The tridentate N,S,N-coordination motif of BThP can stabilize a variety of transition metal centers, creating catalytically active sites for a range of organic transformations.

Future research will likely expand beyond the currently explored oxidation reactions to other important catalytic processes. One promising area is in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental for the formation of carbon-carbon bonds in organic synthesis. BThP-based palladium or nickel complexes could offer unique reactivity and selectivity in these transformations.

The development of chiral BThP derivatives for asymmetric catalysis is another exciting frontier. The introduction of chiral centers into the ligand backbone could lead to catalysts that can control the stereochemical outcome of a reaction, which is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals. Potential applications include asymmetric hydrogenation, hydrosilylation, and aldol (B89426) reactions.

Furthermore, the immobilization of BThP-metal complexes on solid supports could lead to the development of heterogeneous catalysts. These systems offer significant advantages in terms of catalyst recovery and reuse, making them more environmentally friendly and economically viable for industrial applications.

Catalytic Reaction Metal Center Potential Advantages of BThP Ligand
Oxidation Reactions Copper, IronHigh efficiency and selectivity in alkane and alcohol oxidation.
Cross-Coupling Reactions Palladium, NickelEnhanced stability and activity of the catalytic species.
Asymmetric Hydrogenation Rhodium, IridiumEnantioselective synthesis of chiral molecules.
Polymerization Various transition metalsControl over polymer microstructure and properties.

Q & A

Q. What are the standard synthetic routes for 2,6-Bis(4-thiazolyl)pyridine in academic research?

The compound is typically synthesized via condensation reactions between pyridine derivatives and thiazole precursors. For example, analogous ligands like 2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2-yl]pyridine are prepared by reacting 2,6-pyridinedicarboxaldehyde with chiral amino alcohols under reflux conditions, followed by cyclization . For thiazole derivatives, similar methodologies may involve thioamide or mercapto-thiazole intermediates. Purification often employs recrystallization or column chromatography, with purity verified by HPLC (>98% purity standards, as seen in research-grade reagents) .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
  • X-ray Crystallography : Resolve molecular geometry and bonding modes (e.g., bond angles of 119.4° for pyridine-thiazole linkages observed in related structures) .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=N (1650–1600 cm⁻¹) and C-S (700–600 cm⁻¹) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How should researchers handle solubility and stability challenges during experiments?

Solubility in polar solvents (e.g., DMSO, methanol) is limited due to aromatic stacking. Stability protocols recommend:

  • Storing under inert atmospheres (N₂/Ar) at 2–8°C to prevent oxidation .
  • Using anhydrous solvents for reactions to avoid hydrolysis of thiazole rings .
  • Monitoring degradation via UV-Vis spectroscopy (λmax shifts indicate structural changes) .

Advanced Research Questions

Q. How does 2,6-Bis(4-thiazolyl)pyridine function as a ligand in transition metal catalysis?

The compound acts as a tridentate ligand, coordinating through pyridine and two thiazole nitrogen atoms. In asymmetric catalysis, its rigid structure enforces specific metal geometries (e.g., octahedral complexes with Ru or Pd), enhancing enantioselectivity. For example, analogous ligands like 2,6-Bis(imidazole-selone)pyridine form stable Au(III) complexes for catalytic C–H activation . Optimization involves tuning steric bulk (e.g., tert-butyl substituents) to modulate metal-ligand bond lengths (1.95–2.10 Å) .

Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?

Discrepancies in catalytic activity (e.g., turnover numbers varying by >50%) arise from:

  • Substituent Effects : Electron-withdrawing groups on thiazoles reduce metal center electron density, altering reactivity .
  • Reaction Conditions : Solvent polarity (e.g., acetonitrile vs. toluene) and temperature (25°C vs. 80°C) significantly impact yields .
  • Characterization Gaps : Cross-validate using multiple techniques (e.g., EPR for paramagnetic intermediates, DFT calculations for mechanistic insights) .

Q. What are the structural determinants of its binding affinity in biological assays?

While primarily used in catalysis, its derivatives (e.g., 2,6-Bis(imidazolidinyl)pyridine) exhibit bioactivity by intercalating DNA or inhibiting enzymes. Key factors include:

  • Planarity : Flat pyridine-thiazole systems enable π-π stacking with aromatic amino acids (e.g., tryptophan) .
  • Hydrogen Bonding : Thiazole sulfur and pyridine nitrogen act as H-bond acceptors (distance: 2.8–3.2 Å) .
  • Lipophilicity : LogP values >3.0 enhance membrane permeability, measured via HPLC retention times .

Methodological Notes

  • Controlled Experiments : Compare catalytic performance against reference ligands (e.g., 2,2':6',2''-terpyridine) under identical conditions .
  • Safety Protocols : Use fume hoods and PPE when handling due to potential respiratory irritancy (GHS Hazard Class 2B) .
  • Data Reproducibility : Archive raw spectral data (e.g., .dx NMR files) and crystallographic CIFs for peer validation .

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